molecular formula C19H15FN2O B14860719 [(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone

[(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone

Cat. No.: B14860719
M. Wt: 306.3 g/mol
InChI Key: PEDQCOLPUZUUGO-IYBDPMFKSA-N
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Description

[(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure combined with a pyridine ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone typically involves multiple steps, including cyclopropanation and coupling reactions. One common method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This reaction can be conducted under low catalyst loadings, resulting in high diastereoselectivity and clean formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Advanced techniques like flow chemistry can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its bicyclic structure and fluorinated phenyl group make it a valuable tool for investigating biological pathways and molecular targets.

Medicine

In medicine, this compound has potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymer science and materials chemistry.

Mechanism of Action

The mechanism of action of [(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it generally involves the formation of stable complexes with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone stands out due to its combination of a bicyclic structure and a fluorinated phenyl group. This unique arrangement imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H15FN2O

Molecular Weight

306.3 g/mol

IUPAC Name

[(1R,5S)-3-azabicyclo[3.1.0]hexan-3-yl]-[5-[2-(3-fluorophenyl)ethynyl]pyridin-2-yl]methanone

InChI

InChI=1S/C19H15FN2O/c20-17-3-1-2-13(8-17)4-5-14-6-7-18(21-10-14)19(23)22-11-15-9-16(15)12-22/h1-3,6-8,10,15-16H,9,11-12H2/t15-,16+

InChI Key

PEDQCOLPUZUUGO-IYBDPMFKSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1CN(C2)C(=O)C3=NC=C(C=C3)C#CC4=CC(=CC=C4)F

Canonical SMILES

C1C2C1CN(C2)C(=O)C3=NC=C(C=C3)C#CC4=CC(=CC=C4)F

Origin of Product

United States

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